(2S)-2-amino-4-phenylbutan-1-ol
CAS No.: 27038-09-1
VCID: VC8260727
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
(2S)-2-amino-4-phenylbutan-1-ol, also known as phenylalaninol, is a chiral amino alcohol with significant applications in organic synthesis and biological research. This compound features an amino group attached to the second carbon of a butanol chain, with a phenyl group attached to the fourth carbon, making it optically active due to its chiral center. Synthesis MethodsThe synthesis of (2S)-2-amino-4-phenylbutan-1-ol typically involves the reduction of corresponding ketones or aldehydes. Common methods include:
Applications in Research(2S)-2-amino-4-phenylbutan-1-ol serves as a valuable chiral building block in the synthesis of complex organic molecules, particularly in asymmetric synthesis. Its applications span various fields:
Biological ActivityThe biological activity of (2S)-2-amino-4-phenylbutan-1-ol is attributed to its ability to form hydrogen bonds with biological molecules and participate in π-π interactions due to its phenyl group. This dual functionality allows it to modulate various biochemical pathways. Comparison with Similar Compounds
Research FindingsRecent studies have highlighted the compound's potential in neuropharmacology, particularly in modulating neurotransmitter levels. Its ability to inhibit specific enzymes has also been documented, showcasing its potential as a lead compound for drug development targeting metabolic disorders. |
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CAS No. | 27038-09-1 | ||||||||||||
Product Name | (2S)-2-amino-4-phenylbutan-1-ol | ||||||||||||
Molecular Formula | C10H15NO | ||||||||||||
Molecular Weight | 165.23 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-4-phenylbutan-1-ol | ||||||||||||
Standard InChI | InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | ||||||||||||
Standard InChIKey | ZJAOVQMCZKLAKJ-JTQLQIEISA-N | ||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CO)N | ||||||||||||
SMILES | C1=CC=C(C=C1)CCC(CO)N | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CCC(CO)N | ||||||||||||
Sequence | X | ||||||||||||
PubChem Compound | 11344198 | ||||||||||||
Last Modified | Jul 26 2023 |
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